(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine
Description
(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine (CAS 510723-81-6) is a tertiary amine derivative featuring a tetrahydrofuran (THF) ring linked to a methylamine group and a benzyl moiety substituted with methoxy groups at the 2, 3, and 4 positions. This compound is marketed for pharmaceutical research, with suppliers like EOS Med Chem and Santa Cruz Biotechnology offering it at ~$248 for 500 mg . Its molecular formula is C₁₅H₂₃NO₄ (molecular weight: 281.35), sharing structural similarities with other benzylamine derivatives but distinguished by its unique substitution pattern .
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12/h6-7,12,16H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCZIWATHDQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2CCCO2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-81-6 | |
| Record name | 2-Furanmethanamine, tetrahydro-N-[(2,3,4-trimethoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine, with the chemical formula CHN O and CAS number 121409-71-0, is a compound characterized by its unique structural features that include a tetrahydrofuran moiety and a trimethoxybenzylamine group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula: CHN O
- Molecular Weight: Approximately 281.35 g/mol
- Predicted Melting Point: 127.35 °C
- Predicted Boiling Point: 391.8 °C at 760 mmHg
- Density: 1.1 g/cm³
Biological Activity Overview
Research on the biological activity of this compound is limited; however, studies of structurally related compounds suggest potential pharmacological effects. The trimethoxybenzylamine structure is known for its possible interactions with neurotransmitter systems, indicating a potential for neuroprotective and anti-inflammatory activities.
Potential Biological Effects
- Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from neurotoxicity induced by various agents, suggesting that this compound may have similar properties.
- Anti-inflammatory Activity: The compound's structural characteristics may allow it to modulate inflammatory pathways.
The precise mechanism of action for this compound has not been fully elucidated in the literature. However, it is hypothesized that its interactions with neurotransmitter receptors could play a significant role in its biological effects. Further research is necessary to identify specific receptor targets and pathways involved.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences among various compounds related to this compound:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| (Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine | Contains a furan ring and trimethoxybenzene | Lacks tetrahydrofuran moiety |
| This compound | Similar structure but different methoxy positioning | Variability in biological activity |
| 2-Amino-4-(3,4,5-trimethoxyphenyl) | Contains an amino group directly attached to a methoxy-substituted benzene | Focused on crystal structure studies |
This table emphasizes the uniqueness of this compound in terms of its functional groups and potential biological properties.
Case Studies and Research Findings
While specific case studies on this compound are sparse in academic literature, related studies provide insights into its potential applications:
- Neuroprotective Studies : Research involving structurally similar compounds has demonstrated significant neuroprotective effects against dopaminergic neurotoxins in cell culture models. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of benzylamine derivatives with structural variations influencing physicochemical and biological properties. Below is a comparative analysis:
Positional Isomers of Methoxy-Substituted Benzylamines
- (Tetrahydro-furan-2-ylmethyl)-(3,4,5-trimethoxy-benzyl)-amine (CAS 356538-15-3) :
Heterocyclic Modifications
- Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine (CAS sc-331730) :
Substituent Variations
- (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine :
Structural and Functional Implications
Physicochemical Properties
- Stability : The THF ring’s saturation may confer greater oxidative stability compared to furan-containing analogs .
Tables
Table 1: Key Structural Analogs and Properties
| Compound Name (CAS) | Substituents/Modifications | Molecular Weight | Price (500 mg) | Key Supplier |
|---|---|---|---|---|
| Target Compound (510723-81-6) | 2,3,4-trimethoxy-benzyl, THF-methyl | 281.35 | $248 | Santa Cruz, EOS |
| 3,4,5-Trimethoxy analog (356538-15-3) | 3,4,5-trimethoxy-benzyl | 281.35 | $248 | EOS Med Chem |
| Furan analog (510723-72-5) | Aromatic furan instead of THF | 275.29 | Contact | LEAPChem |
| 2-Fluoro-benzyl analog (510723-78-1) | 2-fluoro-benzyl | 237.29 | Contact | Chemlyte Solutions |
Table 2: Impact of Substituents on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| 2,3,4-Trimethoxy | Target Compound | Enhanced hydrophilicity; potential for planar enzyme interactions |
| 3,4,5-Trimethoxy | CAS 356538-15-3 | Symmetrical substitution may improve binding in symmetrical active sites |
| Fluorine | CAS 510723-78-1 | Increased electronegativity; improved membrane permeability |
| Pyridine ring | sc-331730 | Introduced basic nitrogen; enhanced hydrogen bonding and solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,3,4-trimethoxybenzylamine with tetrahydrofuran-2-ylmethyl halides under anhydrous conditions (e.g., dry acetone) with a base like K₂CO₃. Refluxing for 18–24 hours ensures complete reaction . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from petroleum ether. Purity should be confirmed via HPLC (>98%) and NMR spectroscopy to detect residual solvents or byproducts .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR : ¹H and ¹³C NMR to confirm the presence of tetrahydrofuran protons (δ 3.6–4.0 ppm) and trimethoxybenzyl aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : For absolute stereochemistry determination, co-crystallize with a chiral auxiliary and compare with known structures (e.g., Hsp90 inhibitors with trimethoxybenzyl motifs) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for receptor binding (e.g., GPCRs or kinase targets) using fluorescence polarization or SPR assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., ovarian or breast cancer models) at concentrations ranging from 1 nM to 100 μM . Include positive controls (e.g., paclitaxel for cytotoxicity) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Conduct:
- Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation.
- Solubility Studies : Measure logP (octanol/water) and adjust formulations (e.g., PEG-based carriers) .
- Pharmacodynamic Markers : Quantify target engagement in vivo via PET imaging or Western blotting for downstream proteins (e.g., apoptosis markers) .
Q. What strategies improve the selectivity of this compound for specific molecular targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy groups with halogens or methyl groups) and test against panels of related targets .
- Molecular Docking : Use X-ray structures (e.g., PDB 1UY6) to model interactions with Hsp90 or other proteins. Focus on hydrogen bonding with the tetrahydrofuran oxygen and hydrophobic interactions with trimethoxybenzyl groups .
Q. How can researchers address batch-to-batch variability in biological assay results?
- Methodological Answer :
- Quality Control : Standardize reaction conditions (temperature, solvent purity) and use LC-MS to track impurities.
- Bioassay Normalization : Include internal standards (e.g., reference inhibitors) and use Z’-factor validation to ensure assay robustness .
- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish experimental noise from true variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
